Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate
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Overview
Description
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate typically involves the reaction of 2-amino-3-phenylpropanol with methyl 2-bromomethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-amino-3-phenylpropanol attacks the electrophilic carbon of the bromomethyl group in methyl 2-bromomethylbenzoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((2-benzylmethylamino)ethyl)benzoate: Similar structure but with a different substitution pattern on the phenyl group.
Methyl 2-amino-3-methylbenzoate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 2-aminobenzoate: Lacks the additional phenylpropoxy group.
Uniqueness
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a complex structure that combines a benzoate moiety with an aminoalkyl side chain. Its molecular formula is C16H19N1O3, indicating the presence of both ester and amine functional groups, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H19N1O3 |
Molecular Weight | 275.33 g/mol |
Functional Groups | Ester, Amine |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The amino group in its structure is hypothesized to facilitate interactions with microbial cell membranes, potentially disrupting their integrity and function.
- Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound may induce apoptosis in cancerous cells by modulating key signaling pathways.
- Receptor Binding Studies : Interaction studies have focused on the binding affinity of this compound for various biological receptors and enzymes. Molecular docking simulations have been employed to predict its pharmacological profile, suggesting potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate | C17H21N1O2 | Potential applications in drug development |
Methyl 2-amino-3-methylbenzoate | C10H13N1O2 | Simpler structure; used in various organic syntheses |
Methyl 3-(cyanomethyl)benzoate | C10H9N1O2 | Features a cyano group; relevant in materials science applications |
This compound stands out due to its combination of functionalities, which enhances its potential for diverse applications in pharmaceuticals compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-18(20)17-10-6-5-9-15(17)12-22-13-16(19)11-14-7-3-2-4-8-14/h2-10,16H,11-13,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURHELCGZVFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCC(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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